molecular formula C4H9N3O4 B14435352 alpha-Amino-gamma-nitraminobutyrate CAS No. 74257-27-5

alpha-Amino-gamma-nitraminobutyrate

Cat. No.: B14435352
CAS No.: 74257-27-5
M. Wt: 163.13 g/mol
InChI Key: ZDBGMQCCHXQCND-VKHMYHEASA-N
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Description

Alpha-Amino-gamma-nitraminobutyrate is a chemical compound with the molecular formula C4H9N3O4 It is a derivative of butanoic acid, featuring both amino and nitroamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Amino-gamma-nitraminobutyrate can be synthesized through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of alpha-amino acids .

Another method involves the reductive amination of alpha-keto acids with ammonia and a reducing agent. For example, alanine can be prepared by treating pyruvic acid with ammonia in the presence of sodium borohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, amidomalonate synthesis, and reductive amination, followed by purification techniques like crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Alpha-Amino-gamma-nitraminobutyrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-Amino-gamma-nitraminobutyrate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential role in biological systems, particularly in neurotransmission and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticonvulsant and analgesic.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of alpha-Amino-gamma-nitraminobutyrate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes or as a modulator of neurotransmitter receptors. For example, it can interact with gamma-aminobutyric acid (GABA) receptors, influencing synaptic transmission and neuronal activity .

Comparison with Similar Compounds

Alpha-Amino-gamma-nitraminobutyrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of amino and nitroamino functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

74257-27-5

Molecular Formula

C4H9N3O4

Molecular Weight

163.13 g/mol

IUPAC Name

(2S)-2-amino-4-nitramidobutanoic acid

InChI

InChI=1S/C4H9N3O4/c5-3(4(8)9)1-2-6-7(10)11/h3,6H,1-2,5H2,(H,8,9)/t3-/m0/s1

InChI Key

ZDBGMQCCHXQCND-VKHMYHEASA-N

Isomeric SMILES

C(CN[N+](=O)[O-])[C@@H](C(=O)O)N

Canonical SMILES

C(CN[N+](=O)[O-])C(C(=O)O)N

Origin of Product

United States

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